D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine
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Overview
Description
D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine is a synthetic peptide composed of five amino acids: D-alanine, D-phenylalanine, D-phenylalanine, D-tyrosine, and D-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, D-alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, D-phenylalanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (D-phenylalanine, D-tyrosine, and D-phenylalanine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques.
Chemical Reactions Analysis
Types of Reactions
D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
Oxidation: Dityrosine, oxidized phenylalanine derivatives.
Reduction: Reduced peptide with intact amino acid residues.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in targeting specific biological pathways.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, modulating their activity. The presence of multiple phenylalanine residues may enhance hydrophobic interactions, while the tyrosine residue can participate in hydrogen bonding and aromatic interactions.
Comparison with Similar Compounds
Similar Compounds
D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine: Similar structure but with an additional tyrosine residue.
D-Phenylalanine: A single amino acid with potential analgesic properties.
D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-tyrosine: Similar structure with a tyrosine residue at the end.
Uniqueness
D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. The presence of multiple D-phenylalanine residues may enhance its stability and interaction with hydrophobic targets.
Properties
CAS No. |
644996-97-4 |
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Molecular Formula |
C39H43N5O7 |
Molecular Weight |
693.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C39H43N5O7/c1-25(40)35(46)41-31(21-26-11-5-2-6-12-26)36(47)42-32(22-27-13-7-3-8-14-27)37(48)43-33(23-29-17-19-30(45)20-18-29)38(49)44-34(39(50)51)24-28-15-9-4-10-16-28/h2-20,25,31-34,45H,21-24,40H2,1H3,(H,41,46)(H,42,47)(H,43,48)(H,44,49)(H,50,51)/t25-,31-,32-,33-,34-/m1/s1 |
InChI Key |
ZENFYCCPTJMVAK-BHGLIUJXSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N |
Origin of Product |
United States |
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